3'-Adenylic acid, sodium salt

Description

Historical Trajectory of Adenyl Purine (B94841) Discovery and Early Research

The scientific journey into the world of purines began in 1884, when German chemist Emil Fischer first coined the term "purine." wikipedia.org However, the profound biological effects of adenyl purines were not unveiled until 1929. In a landmark study, Drury and Szent-Gyorgyi reported on the physiological impact of a simple extract from heart muscle and other tissues on the mammalian heart. nih.gov This extract was later identified as adenylic acid. nih.gov This initial discovery paved the way for understanding the vast roles of adenyl purines not just in the cardiovascular system, but also in neurotransmission, neuromodulation, and secretory functions. nih.gov The foundational work on these molecules has since expanded into a cornerstone of modern biochemistry and physiology.

Fundamental Significance of Adenosine (B11128) Monophosphates in Cellular Biology

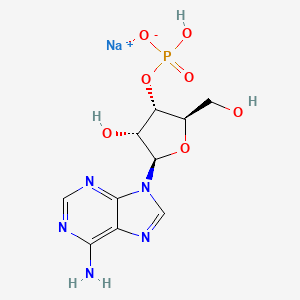

Adenosine monophosphate (AMP) is a nucleotide composed of the purine base adenine (B156593), a ribose sugar, and a single phosphate (B84403) group. ontosight.aiwikipedia.org It is a central molecule in cellular biology, primarily known for its role in energy homeostasis. ontosight.aiontosight.ai The cell's energy currency, adenosine triphosphate (ATP), releases energy by breaking its high-energy phosphate bonds, a process that can yield adenosine diphosphate (B83284) (ADP) and subsequently AMP. ontosight.aiwikipedia.org Thus, rising AMP levels signal a low-energy state within the cell. fiveable.me

This increase in AMP activates a critical energy sensor, the AMP-activated protein kinase (AMPK). wikipedia.orgfiveable.mebiologyonline.com Once activated, AMPK initiates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic, energy-consuming processes like cholesterol and triglyceride synthesis. fiveable.mebiologyonline.com Beyond its role as an energy regulator, AMP is a fundamental building block for the synthesis of Ribonucleic acid (RNA) and serves as a precursor for other important molecules. wikipedia.orgbiologyonline.com The interconversion between AMP, ADP, and ATP, catalyzed by enzymes like adenylate kinase, is a continuous and vital process for maintaining cellular function in all known forms of life. wikipedia.orgfiveable.me

Distinction and Academic Relevance of the 3'-Phosphate Isomer

The position of the phosphate group on the ribose sugar of adenosine monophosphate is of significant biochemical importance. The most common isomer in central metabolic pathways is 5'-adenylic acid (5'-AMP), where the phosphate is attached to the 5' carbon of the ribose. However, other isomers exist, including 2'-adenylic acid and the subject of this article, 3'-adenylic acid (3'-AMP), where the phosphate group is esterified to the 3' carbon of the ribose moiety. nih.govhmdb.ca

3'-AMP is a purine ribonucleoside 3'-monophosphate. nih.gov It is known to be a metabolite in various organisms, including humans, mice, and Escherichia coli. nih.govchemicalbook.com It is produced from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by a family of metal-dependent phosphodiesterases. chemicalbook.comlookchem.com This distinction is crucial, as the specific isomer can determine the molecule's biological activity and interactions. For instance, research on synthetic NADPH analogues demonstrated that enzymes can distinguish between 2'- and 3'-phosphate derivatives, with the 2'-phosphate isomer showing more potent inhibition of certain enzymes like nitric oxide synthases (NOS) and NADPH oxidases (NOX) compared to its 3'-phosphate counterpart. nih.gov This highlights that the seemingly minor structural difference between isomers leads to significant functional divergence, a key area of academic inquiry.

Scope and Purpose of Contemporary Research on 3'-Adenylic Acid, Sodium Salt

Modern research has identified 3'-Adenylic acid and its precursor, 2',3'-cAMP, as components of a novel and relatively unexplored pathway for adenosine-based cellular regulation. chemicalbook.comlookchem.com This has spurred investigations into its specific physiological roles. A significant focus of current studies is the effect of 3'-AMP on cell proliferation. Research has demonstrated that 3'-AMP can inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells. chemicalbook.comcaymanchem.com This inhibitory effect is mediated through the activation of A2B adenosine receptors. chemicalbook.comcaymanchem.com

The exploration of the 3'-AMP signaling pathway holds promise for understanding cellular processes in greater detail and may present new avenues for scientific investigation. lookchem.com As a metabolite and a signaling molecule, 3'-AMP is a valuable tool for researchers studying the intricate mechanisms of cell regulation and its potential implications in various physiological and pathological conditions. lookchem.comcymitquimica.com

Data Tables

Table 1: Physicochemical Properties of 3'-Adenylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₅O₇P | nih.govlookchem.comcymitquimica.com |

| Molecular Weight | 347.22 g/mol | nih.govlookchem.com |

| Melting Point | ~210 °C (decomposes) | chemicalbook.comlookchem.com |

| Water Solubility | 0.5 g/L (at 15 °C) | chemicalbook.comlookchem.com |

| Physical Description | Crystalline solid | caymanchem.com |

| Stability | Hygroscopic | chemicalbook.comlookchem.com |

| Synonyms | 3'-AMP, Yeast adenylic acid, Synadenylic acid | nih.govlookchem.com |

| CAS Number | 84-21-9 | nih.govlookchem.com |

Table 2: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | alfa-chemistry.com |

| Molecular Weight | 391.18 g/mol | alfa-chemistry.com |

| Formal Name | This compound, hydrate | caymanchem.com |

| CAS Number | 4958-39-8 | alfa-chemistry.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAZUSUFEKKBAD-MCDZGGTQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5NaO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970185 | |

| Record name | Sodium 9-[3-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54835-81-3 | |

| Record name | 3'-Adenylic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 9-[3-O-(hydroxyphosphinato)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Roles and Metabolic Intermediacy

Participation in Cellular Energy Transfer Mechanisms

While adenosine (B11128) monophosphates are central to cellular energy, the specific role of the 3' isomer is primarily as a metabolic intermediate rather than a direct participant in the main energy currency cycle.

The primary energy currency of the cell is the interconversion of Adenosine Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP). This cycle involves the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), releasing energy to power cellular processes like muscle contraction and active transport creative-proteomics.comaurismagnetic.comnih.gov. The reverse process, synthesizing ATP from ADP and Pi, stores energy libretexts.org. In states of high energy demand, two ADP molecules can be converted to one ATP and one Adenosine Monophosphate (AMP) by the enzyme adenylate kinase wikipedia.org. This AMP is typically the 5'-isomer, which signals the cell's low energy status and activates pathways to generate more ATP creative-proteomics.comwikipedia.org. 3'-Adenylic acid is not a primary component of this main energy cycle but exists as a metabolite within the broader nucleotide pool caymanchem.com.

3'-Adenylic acid is produced and consumed through specific enzymatic reactions. A key pathway for its formation is the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by metal-dependent phosphodiesterases caymanchem.comchemicalbook.com. This positions 3'-AMP as a downstream product in a less-explored adenosine-based signaling pathway chemicalbook.comchemicalbook.com. Additionally, 3'-AMP serves as a metabolic intermediate in the biosynthesis of adenosine caymanchem.com. The enzymatic synthesis of adenylic acid can also be catalyzed by adenosine kinase, which utilizes ATP nih.gov.

Involvement in Nucleic Acid Synthesis and Ribonucleotide Metabolism

3'-Adenylic acid is integrated into the complex network of nucleic acid metabolism, playing a role as both a product of RNA turnover and a modifier of RNA molecules.

The direct building blocks for the synthesis of Ribonucleic Acid (RNA) are nucleoside triphosphates, with Adenosine Triphosphate (ATP) being incorporated as 5'-Adenylic acid residues into the growing polynucleotide chain wikipedia.orgnih.govopenstax.org. While not a primary precursor in this sense, 3'-Adenylic acid plays a distinct role in the post-transcriptional modification of certain small RNAs. Evidence shows that a single adenylic acid residue can be added to the 3' end of molecules like U6 small nuclear RNA (snRNA) and 5S ribosomal RNA (rRNA) nih.gov. This 3' adenylation is a competing process with uridylation (the addition of uridine) and can prevent it, suggesting a regulatory function for 3' adenylation in the maturation and function of small RNAs nih.gov. Messenger RNA (mRNA) in eukaryotic cells also contains adenylic acid-rich sequences, known as poly-A tails, which are crucial for mRNA stability and translation, although these are synthesized from ATP as 5'-AMP units pnas.org.

As a purine (B94841) ribonucleotide, 3'-Adenylic acid is a component of the purine metabolism pathway genome.jp. This complex network governs the synthesis, breakdown, and salvage of purines like adenine (B156593) and guanine utah.edu. In humans, the end product of purine catabolism is uric acid utah.edu. The breakdown pathways typically involve the deamination of 5'-AMP to Inosine (B1671953) Monophosphate (IMP) utah.edu. 3'-AMP is also involved in pyrimidine (B1678525) metabolism, highlighting its integration within the broader nucleotide metabolic network hmdb.canih.gov.

| Biochemical Process | Role of 3'-Adenylic Acid | Key Enzymes/Pathways | Significance |

|---|---|---|---|

| Energy Metabolism | Metabolic intermediate in adenosine biosynthesis caymanchem.com | Adenosine Kinase nih.gov | Contributes to the cellular pool of nucleosides. |

| RNA Modification | Post-transcriptional addition to the 3' end of small RNAs nih.gov | Adenylating enzymes | Regulates further modification (e.g., uridylation) of small RNAs nih.gov |

| Purine/Pyrimidine Metabolism | Component of metabolic pathways hmdb.cagenome.jp | Phosphodiesterases, Deaminases caymanchem.comutah.edu | Part of the synthesis, degradation, and salvage of nucleotides. |

| Cellular Signaling | Product of 2',3'-cAMP hydrolysis; acts on adenosine receptors caymanchem.comchemicalbook.com | Metal-dependent phosphodiesterases chemicalbook.com | Inhibits cell proliferation via A2B receptors caymanchem.comchemicalbook.com |

Contribution to Cellular Signaling Pathways

3'-Adenylic acid is an active participant in cellular signaling. It is a product of the hydrolysis of 2',3'-cAMP, and this pathway represents a distinct route for adenosine-based cell regulation chemicalbook.com. Research has shown that 3'-AMP can inhibit the proliferation of rat preglomerular vascular smooth muscle cells and glomerular mesangial cells in a concentration-dependent manner caymanchem.com. This effect is mediated through the activation of adenosine A2B receptors, indicating a role for 3'-AMP as an extracellular signaling molecule caymanchem.comchemicalbook.comchemicalbook.com. While the 3',5'-cyclic AMP (cAMP) pathway is a well-established and primary second messenger system that regulates numerous cellular functions, the 2',3'-cAMP to 3'-AMP pathway is an emerging area of interest for understanding cell regulation frontiersin.orgnih.govnih.gov.

Relationship to Cyclic Adenosine Monophosphate (cAMP) and its Second Messenger Functions

3'-Adenylic acid (3'-AMP) is biochemically linked to cyclic adenosine monophosphate (cAMP), primarily through the metabolism of a structural isomer, 2',3'-cAMP. Unlike the well-known second messenger 3',5'-cAMP, which is synthesized from ATP by adenylyl cyclase, 3'-AMP is a metabolite produced from the hydrolysis of 2',3'-cAMP. caymanchem.comchemicalbook.com This reaction is catalyzed by a family of metal-dependent phosphodiesterases. chemicalbook.comchemicalbook.com

The 2',3'-cAMP-adenosine pathway involves the conversion of extracellular 2',3'-cAMP into 2'-AMP and 3'-AMP. nih.gov These monophosphates can then be further metabolized to adenosine. nih.gov This pathway, featuring 2',3'-cAMP and its hydrolysis product 3'-AMP, represents a distinct route for adenosine-based cell regulation, separate from the canonical 3',5'-cAMP signaling cascade. chemicalbook.comchemicalbook.com While 3',5'-cAMP acts as a crucial second messenger that activates protein kinase A (PKA) and is involved in numerous signaling pathways, 3'-AMP's role is primarily that of a metabolic intermediate that can also exert biological effects. nih.govsigmaaldrich.com

Regulation of Downstream Effector Molecules

Research has identified specific downstream effector molecules regulated by 3'-Adenylic acid. Notably, 3'-AMP has been shown to inhibit the proliferation of certain cell types by interacting with adenosine receptors. Studies have demonstrated that 3'-AMP can reduce the proliferation of rat preglomerular vascular smooth muscle cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner. caymanchem.comchemicalbook.com This inhibitory effect is mediated through the adenosine A2B receptor. caymanchem.comchemicalbook.com The activity of 3'-AMP is abolished by the application of an A2B receptor antagonist, confirming the receptor's role as the downstream effector in this pathway. caymanchem.com

Table 1: Effect of 3'-Adenylic Acid on Cell Proliferation

| Cell Type | Effect of 3'-AMP | Mediating Receptor |

|---|---|---|

| Preglomerular Vascular Smooth Muscle Cells (PGVSMCs) | Inhibition of proliferation caymanchem.comchemicalbook.com | Adenosine A2B Receptor caymanchem.com |

| Glomerular Mesangial Cells (GMCs) | Inhibition of proliferation caymanchem.comchemicalbook.com | Adenosine A2B Receptor caymanchem.com |

Occurrence and Metabolic Context Across Diverse Organisms

3'-Adenylic acid is a metabolite found across a wide range of living organisms, from prokaryotic bacteria to eukaryotic mammals. nih.govhmdb.ca Its presence has been confirmed in various species, indicating a conserved role in cellular metabolism. nih.gov

Comparative Metabolomics in Prokaryotic and Eukaryotic Systems

3'-Adenylic acid has been identified as a metabolite in both prokaryotic and eukaryotic systems. Prokaryotes, such as the bacterium Escherichia coli, are simple, single-celled organisms that lack a nucleus and other membrane-bound organelles. chemicalbook.comnih.govopentextbc.ca In contrast, eukaryotes, which include organisms like mice and humans, have cells characterized by a true nucleus and specialized organelles. chemicalbook.comnih.govnews-medical.net

Metabolomic data confirms the presence of 3'-AMP in Escherichia coli, as well as in mouse and human metabolomes. chemicalbook.comnih.gov While both cell types contain the fundamental components like a plasma membrane, cytoplasm, and ribosomes, their internal organization and genetic material structure differ significantly. opentextbc.canews-medical.net In prokaryotes, AMP has been observed to become the predominant adenylate at later time points in cell cultures, highlighting shifts in the adenylate pool (ATP, ADP, AMP) based on metabolic state. nih.gov The presence of 3'-AMP in such diverse organisms underscores its fundamental nature in nucleotide metabolism. nih.gov

Table 2: Documented Occurrence of 3'-Adenylic Acid

| Kingdom | Organism | Domain |

|---|---|---|

| Bacteria | Escherichia coli chemicalbook.comnih.gov | Prokaryote |

| Animalia | Mouse (Mus musculus) chemicalbook.comnih.gov | Eukaryote |

| Animalia | Human (Homo sapiens) chemicalbook.comnih.gov | Eukaryote |

| Animalia | Fruit fly (Drosophila melanogaster) nih.gov | Eukaryote |

| Plantae | Jerusalem artichoke (Helianthus tuberosus) nih.gov | Eukaryote |

Adenosine 3'-Monophosphate as a Metabolite

Adenosine 3'-monophosphate is classified as a ribonucleoside 3'-phosphate and functions as a metabolic intermediate. nih.govhmdb.ca It is a product of the 2',3'-cAMP-adenosine pathway, where it is formed via the hydrolysis of 2',3'-cAMP. caymanchem.comnih.gov Following its formation, 3'-AMP can be further processed in metabolic pathways, ultimately leading to the production of adenosine. caymanchem.comnih.gov Its role as a metabolite is distinct from its signaling functions, positioning it as a key intermediate in the broader context of purine metabolism. hmdb.ca

Enzymatic Interactions and Kinetic Analysis

Role as a Substrate for Other Nucleotidases and Deaminases

While 3'-AMP may not be a substrate for many common PDEs or kinases, it is actively processed by other specific nucleotidases and deaminases.

Research has identified specific nucleotidases that can hydrolyze 3'-AMP. Nuclease Bh1, a multifunctional enzyme from the fungus Basidiobolus haptosporus, exhibits phosphomonoesterase activity and can effectively catalyze the hydrolysis of 3'-AMP. academicjournals.org This activity is part of its broader function, which also includes the hydrolysis of single-stranded DNA and RNA. academicjournals.org The enzyme shows a preference for adenylic acid linkages in RNA, and its ability to hydrolyze 3'-AMP has been kinetically characterized. academicjournals.org

Table 2: Kinetic Parameters for the Hydrolysis of 3'-Nucleotides by Nuclease Bh1

This table displays the kinetic parameters for the hydrolysis of 3'-AMP and other 3'-nucleotides by Nuclease Bh1 from Basidiobolus haptosporus. The data highlights the enzyme's efficiency in processing 3'-Adenylic acid. Data sourced from academicjournals.org.

| Substrate | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) x 10⁵ | Vmax/Km | kcat x 10¹⁰ |

|---|---|---|---|---|

| 3'-AMP | 92.00 | 5.71 | 0.062 | 6.54 |

| 3'-UMP | 100.00 | 8.40 | 0.082 | 9.62 |

| 3'-GMP | 125.00 | 3.30 | 0.026 | 3.78 |

Furthermore, 3'-AMP interacts with deaminases, although its processing is notably different from that of its 5'-isomer. Adenylic acid deaminase from muscle tissue is highly specific for 5'-AMP. semanticscholar.org Studies on deaminases from other sources, such as taka-diastase, show that the rate of deamination is influenced by the position of the phosphate (B84403) group. semanticscholar.org It has been observed that "vegetable adenylic acid" (a term historically used for 3'-AMP) is deaminated at a much slower rate than "muscle adenylic acid" (5'-AMP), with some evidence suggesting that its deamination may require prior dephosphorylation to adenosine (B11128). scispace.com This indicates that 3'-AMP is a poor substrate for many adenylic acid deaminases.

Finally, ecto-enzymes such as alkaline phosphatases are capable of processing extracellular 3'-AMP into adenosine, playing a role in adenosine-based cell signaling pathways. nih.gov

Studies on Adenosine 3'-Monophosphate Deaminase Activity

Research into deaminase activity has primarily focused on Adenosine 5'-monophosphate (5'-AMP) deaminase (AMPDA), an enzyme that catalyzes the conversion of 5'-AMP to Inosine (B1671953) 5'-monophosphate (5'-IMP) and ammonia (B1221849). genome.jp This enzyme shows high specificity for the 5'-isomer of adenylic acid. researchgate.netacs.org

While direct deaminase activity on 3'-Adenylic acid is not prominently documented, 3'-AMP has been identified as a significant inhibitor of other key enzymes. Notably, 3'-AMP acts as a potent "P" site inhibitor of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). nih.govnih.gov The inhibitory concentration (IC50) of 3'-AMP on adenylyl cyclase varies among different tissues, with the brain being highly sensitive (IC50 ≈ 10 µM) and skeletal muscle being least sensitive (IC50 > 170 µM). nih.gov This suggests that tissue-specific levels of 3'-AMP, which can be generated from the breakdown of nucleic acids, may play a regulatory role in cAMP signaling pathways. nih.gov The inhibitory activity is highly specific for the 3'-adenine nucleotide, as the inhibitory constants (Ki) for 2'-AMP and 5'-AMP are at least ten times higher. nih.gov

Substrate Applications in Enzyme Assays

3'-Adenylic acid and its sodium salt are valuable tools in biochemical research, frequently used as substrates in enzyme assays to investigate metabolic processes and enzyme kinetics. nih.gov

One of the primary enzymatic reactions involving 3'-AMP is its production from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP) by certain 2',3'-cyclic nucleotide phosphodiesterases (PDEs). nih.govresearchgate.net Kinetic studies of these enzymes, such as CthPnkp from Clostridium thermocellum, utilize 2',3'-cAMP as a substrate to measure the rate of 3'-AMP formation. nih.gov For example, the Mn²⁺-dependent hydrolysis of 2',3'-cAMP by wild-type CthPnkp exhibits Michaelis-Menten kinetics. nih.gov

Conversely, some enzymes, like λ-phosphatase, are tested with 3'-AMP to determine their substrate specificity. Studies have shown that λ-Pase does not hydrolyze nucleoside phosphomonoesters like 3'-AMP, indicating its specificity for other phosphate-containing substrates. nih.gov Furthermore, 3'-AMP can act as a competitive inhibitor in assays for other enzymes, such as Ribonuclease A (RNase A), where it competes with substrates for binding to the active site. nih.govsav.sk

Structural Biology of 3'-Adenylic Acid-Enzyme Complexes

The study of how 3'-Adenylic acid binds to enzymes provides critical insights into the molecular basis of enzyme function, specificity, and inhibition. High-resolution crystal structures of enzymes complexed with 3'-AMP or its analogues have elucidated the precise conformational dynamics and key interactions at the binding site.

Conformational Dynamics Upon Enzyme Binding

The binding of a ligand like 3'-Adenylic acid to an enzyme often induces significant conformational changes in the protein. A well-studied example is Ribonuclease A (RNase A), which undergoes a distinct hinge-like motion upon ligand binding. acs.orgchemrxiv.org In its unbound (apo) state, RNase A predominantly exists in an "open" conformation. acs.org When a nucleotide ligand binds, the conformational equilibrium shifts to favor a "closed" and more compact conformation. acs.orgchemrxiv.org

This transition involves the movement of flexible regions, such as Loop 1, by approximately 3–4 Å. acs.org Studies using analogues like 3',5'-ADP reveal that upon binding, the side chain of the catalytic residue His119 often adopts a specific "active" conformation (conformation A), which is essential for catalysis. nih.gov The binding of the ligand displaces water molecules from the active site, creating a more specific environment for the enzymatic reaction. nih.gov Furthermore, NMR studies have confirmed that ligand binding alters the dynamic properties of the enzyme across a wide range of timescales, from nanoseconds to milliseconds, affecting the conformational integrity of even distant parts of the protein. nih.govnih.gov

Identification of Key Binding Site Features

Crystallographic studies of RNase A complexed with adenylic acid derivatives have precisely mapped the features of the binding site. nih.govnih.gov The inhibitor binds across several subsites within the enzyme's active site, primarily the P₁, B₂, and P₂ regions. nih.gov

Using the closely related inhibitor Adenosine 3',5'-diphosphate (3',5'-ADP) as a model, the binding interactions can be detailed. The 5'-phosphate group anchors the molecule in the primary phosphate-binding subsite (P₁), while the 3'-phosphate group binds at the P₂ subsite. nih.gov The adenine (B156593) base settles into the B₂ subsite, which is the binding pocket for nucleotides on the 5' side of the bond to be cleaved. nih.gov This binding is stabilized by a network of specific hydrogen bonds with amino acid residues in the active site.

Table 1: Key Hydrogen Bond Interactions between RNase A and 3',5'-ADP

| Inhibitor Moiety | Enzyme Subsite | Interacting RNase A Residues | Reference |

|---|---|---|---|

| 5'-Phosphate | P₁ | Gln11, His12, Lys41, Phe120 | nih.gov |

| 3'-Phosphate | P₂ | Lys7 | nih.gov |

| Adenine Base | B₂ | His119 (packing interaction) | nih.gov |

These interactions are critical for the stable binding of the inhibitor and provide a structural basis for designing more potent and specific inhibitors for RNase A and its homologs, which are implicated in various human diseases. nih.govnih.gov

Academic Synthesis Methodologies

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a highly specific and efficient route to 3'-Adenylic acid, typically through the controlled hydrolysis of ribonucleic acid (RNA).

Another enzyme, Ribonuclease T2, is an endonuclease that specifically hydrolyzes 3'-5' phosphodiester linkages, which can also be utilized in nucleotide synthesis pathways. pnas.orgrsc.org

| Parameter | Optimal Condition | Source(s) |

| Enzyme | Nuclease P1 (from Penicillium citrinum) | mpbio.comneb.commybiosource.com |

| Substrate | RNA, ssDNA, 3'-phosphomonoesters | neb.commybiosource.com |

| Optimal Temperature | ~70°C (short incubation), <60°C (long incubation) | adipogen.com |

| Optimal pH (RNA hydrolysis) | 5.3 | adipogen.com |

| Optimal pH (3'-AMP hydrolysis) | 7.2 | adipogen.com |

| Stable pH Range | 5.0 - 8.0 | adipogen.com |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of biocatalysts with the versatility of chemical reactions to create complex molecules. rug.nl This approach is particularly useful for producing nucleotide analogues by using enzymes to modify chemically synthesized precursors or by using enzymatically produced building blocks for subsequent chemical reactions. nih.govresearchgate.net For instance, lipases can be used for the regioselective acylation of sugar moieties on nucleosides, and adenylic acid deaminase has been employed in the synthesis of 6-oxopurine nucleoside analogs. researchgate.net While specific chemoenzymatic strategies focusing solely on the large-scale production of unmodified 3'-Adenylic acid are not extensively detailed in the surveyed literature, the principles are well-established for related compounds. rsc.orgnih.gov Such a strategy could involve the chemical synthesis of a modified adenosine (B11128) precursor, followed by a highly selective enzymatic phosphorylation or cleavage step to yield the final 3'-Adenylic acid product. This approach can overcome challenges in regioselectivity that are often encountered in purely chemical syntheses. researchgate.net

Prebiotic Chemistry and Non-Enzymatic Formation

Investigating the non-enzymatic formation of 3'-Adenylic acid is crucial for understanding its potential role in the origin of life and the "RNA world" hypothesis.

The prebiotic synthesis of nucleotides is a significant challenge, involving the formation of the nucleobase, the sugar, and the phosphodiester bond. Research has shown that nucleobases like adenine (B156593) can be formed from the polymerization of hydrogen cyanide (HCN) under conditions simulating an early Earth or icy moons. researchgate.net The phosphorylation of nucleosides to form nucleotides like 3'-Adenylic acid presents another hurdle. Studies have shown that phosphorylation reactions often yield a mixture of 5'-, 3'-, 2'-, and cyclic phosphate (B84403) products. acs.org Achieving regioselective phosphorylation is difficult without specific catalysts. One proposed pathway involves the reaction of ribose with amidotriphosphate to yield ribose 1,2-cyclic phosphate, which can then couple with nucleobases. researchgate.net This suggests that a mixture of nucleotide isomers, including 3'-Adenylic acid, could have been available on the prebiotic Earth. acs.org

Once formed, mononucleotides must polymerize to form RNA. Minerals like montmorillonite (B579905) clay are believed to have been abundant on the early Earth and have been shown to catalyze the formation of RNA oligomers from activated mononucleotides. nih.govelementsmagazine.org These clay minerals can adsorb organic compounds and facilitate the condensation reactions necessary to form phosphodiester bonds, which are thermodynamically unfavorable in aqueous solutions. elementsmagazine.orgnsf.gov Studies have demonstrated that Na+-montmorillonite can catalyze the polymerization of activated adenosine mononucleotides (phosphorimidazolides) into oligomers. nih.govtandfonline.com The presence of salts, such as sodium chloride, significantly enhances the length of the resulting RNA chains. tandfonline.com Interestingly, these montmorillonite-catalyzed reactions show regioselectivity, with purine (B94841) nucleotides like adenylic acid forming predominantly 3',5'-phosphodiester bonds, the backbone of modern RNA. nih.gov However, other studies have noted that non-enzymatic template-directed synthesis can sometimes favor the formation of 2'-5' linkages. pnas.orgpnas.org

| Catalyst/Template | Monomer(s) | Key Findings | Source(s) |

| Na+-Montmorillonite Clay | Activated Adenosine Mononucleotides (ImpA) | Catalyzes RNA oligomer formation. Addition of NaCl enhances chain length significantly. Shows regioselectivity, favoring 3',5'-linkages for purines. | nih.govnih.govtandfonline.com |

| Polyuridylic acid (poly U) | Adenylic acid derivatives | Directs the synthesis of oligoadenylates. Can result in a mixture of 2'-5' and 3'-5' linkages. | pnas.orgpnas.org |

| DNA Templates | 3'-phosphorylated, 2'-deoxy, imidazole-activated nucleotides | Efficiently polymerize to form 3'–5' pyrophosphate-linked oligomers. | acs.org |

Advanced Chemical Synthesis Research

Modern synthetic strategies for 3'-Adenylic acid often aim to overcome the challenge of regioselectivity in the phosphorylation of the adenosine nucleoside, which possesses multiple hydroxyl groups (2', 3', and 5'). Traditional methods frequently require extensive use of protecting groups to ensure the phosphate moiety is introduced at the desired 3'-position. umich.educdnsciencepub.com However, contemporary research emphasizes the development of more direct and efficient approaches, including one-pot syntheses and protection-free methods. nih.govacs.orgresearchgate.net

A notable advancement in this area is the exploration of phosphorylating agents that exhibit inherent regioselectivity, thereby minimizing the need for complex protection and deprotection sequences. These methods often rely on the subtle differences in the reactivity of the hydroxyl groups on the ribose sugar. umich.edu Furthermore, the development of robust purification techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), has been instrumental in isolating the desired 3'-phosphorylated product from potential side products, such as the 2'- and 5'-isomers. nih.gov

The phosphorylation of adenosine is a critical step in the synthesis of 3'-Adenylic acid. Research in this domain has led to the development of a variety of novel coupling reagents and phosphorylating agents designed to enhance reaction efficiency and regioselectivity. These reagents activate the phosphate source, facilitating its reaction with the hydroxyl group of the nucleoside.

One approach involves the use of phosphoramidite (B1245037) chemistry. For instance, polymer-bound oxathiaphospholane (B1262164) has been developed as a solid-phase reagent for the regioselective monophosphorylation of unprotected nucleosides. acs.org Another strategy employs bis(dimethylamino)phosphorodiamidate (BDMDAP) for the efficient, one-pot cyclophosphorylation of vicinal cis-diols, which is relevant to the 2',3'-diol system of ribonucleosides like adenosine. acs.org This method is advantageous as it can proceed without the need for protecting groups. acs.org

The table below summarizes some of the novel coupling and phosphorylating agents that have been explored in the context of nucleoside phosphorylation.

| Reagent Class | Specific Reagent Example | Application in Nucleoside Phosphorylation | Reference |

| Phosphoramidites | Polymer-Bound Oxathiaphospholane | Regioselective monophosphorylation of unprotected nucleosides. | acs.org |

| Phosphorodiamidates | Bis(dimethylamino)phosphorodiamidate (BDMDAP) | One-pot cyclophosphorylation of cis-diols in nucleosides. | acs.org |

| Phosphorochloridites | Salicyl Phosphorochloridite | In situ generation of a 5'-regioselective phosphitylating reagent for unprotected nucleosides in a one-pot synthesis of 5'-triphosphates. | nih.gov |

| Phosphoromorpholino-chloridates | Tribromoethyl Phosphoromorpholino-chloridate | Used as an initial phosphorylating agent in the synthesis of 2'-deoxyadenosine (B1664071) 3'-tetraphosphate. | nih.gov |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Used in the condensation of adenosine 5'-phosphate with ammonia (B1221849) to form phosphoramidates, which can be further reacted to generate di- and triphosphates. | mdpi.com |

The synthesis of derivatives of 3'-Adenylic acid is crucial for developing molecular probes and potential therapeutic agents. This often requires the regioselective functionalization of the adenosine scaffold, either before or after the phosphorylation step. Key sites for functionalization include the N6-position of the adenine base and the hydroxyl groups of the ribose sugar.

Regioselective alkylation at the N1-position of adenosine derivatives, followed by a Dimroth rearrangement, is a common strategy to introduce substituents at the N6-position. nih.gov For example, N6-acetyl-2′,3′,5′-tri-O-acetyladenosine has been shown to be a convenient substrate for selective N6-alkylation. researchgate.net Another approach involves the direct amination of unprotected inosine (B1671953) in the presence of a coupling reagent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to introduce functionalities at the N6-position. mdpi.com

The hydroxyl groups of the ribose moiety also present opportunities for regioselective functionalization. For instance, the temporary protection of the 2',3'-diol of ribonucleosides using a cyclic boronic ester allows for regioselective O-glycosylation at the 5'-hydroxyl group. nih.gov This strategy could potentially be adapted to direct other functionalizations.

The following table outlines examples of regioselective functionalization reactions relevant to the synthesis of 3'-Adenylic acid derivatives.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Product | Reference |

| N1-Alkylation and Dimroth Rearrangement | Alkyl halides, base (e.g., BaCO3), DMF | N1, rearranges to N6 | N6-substituted adenosines | nih.gov |

| N6-Alkylation | N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, alkyl halides, base | N6 | N6-alkyladenosine derivatives | researchgate.net |

| N6-Amination | Unprotected inosine, primary amine, BOP, DIPEA | N6 | N6-substituted adenosine derivatives | mdpi.com |

| 5'-O-Glycosylation | Unprotected ribonucleoside, boronic acid, glycosyl donor, p-toluenesulfenyl chloride, silver triflate | 5'-OH | 5'-O-glycosylated ribonucleosides | nih.gov |

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are cornerstones for the separation, purification, and analysis of 3'-Adenylic acid, sodium salt from complex mixtures, such as biological extracts or synthetic reaction products. These techniques exploit subtle differences in the physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the rapid and precise quantification and purity assessment of adenosine monophosphates. akjournals.com Reversed-phase HPLC (RP-HPLC) is frequently utilized, allowing for the efficient separation of 3'-AMP from other nucleotides like adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), as well as from related nucleosides and bases. akjournals.com

The separation is typically achieved on a C18 column, where the stationary phase is nonpolar. The mobile phase is generally an aqueous buffer, such as potassium phosphate or ammonium acetate, sometimes containing an ion-pairing reagent like tetrabutylammonium hydrogensulfate to improve the retention and resolution of the highly polar, anionic nucleotide. akjournals.com Isocratic or gradient elution may be employed, with the absorbance of the eluent monitored by a UV detector, typically at a wavelength of 254 nm, where the adenine base exhibits strong absorbance. akjournals.com The area under the peak in the resulting chromatogram is directly proportional to the concentration of the analyte, allowing for precise quantification against a calibration curve generated from standards.

Table 1: Representative HPLC Parameters for Adenosine Phosphate Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 3 mm × 150 mm, 2.7 µm) |

| Mobile Phase | 50 mM Potassium Phosphate buffer (pH 4.6-6.8) with an ion-pairing agent (e.g., 25 mM TBAS) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temp. | 25 - 40 °C |

Historically, paper chromatography was a vital tool for the separation of phosphoric esters, including adenosine phosphates. This technique separates compounds based on their differential partitioning between a stationary phase (water adsorbed onto the paper) and a mobile phase (a developing solvent mixture). While largely superseded by more rapid and higher-resolution methods like HPLC and TLC, it remains a valuable educational tool and was foundational in early nucleotide research.

Modern electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a powerful alternative for the analysis of 3'-Adenylic acid. nih.gov In CE, charged molecules migrate through an electrolyte solution within a narrow capillary under the influence of an electric field. wikipedia.org The separation is based on differences in the charge-to-mass ratio of the analytes. Capillary Zone Electrophoresis (CZE) is a specific mode of CE that enables the simultaneous and specific determination of ATP, ADP, and AMP in a single assay. nih.govscielo.br This method is prized for its high efficiency, rapid analysis times, and minimal sample consumption, making it suitable for analyzing biological samples where nucleotide concentrations can be low. nih.gov

Advanced Spectroscopic Methodologies

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to reveal the connectivity and chemical environment of individual atoms.

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the 3'-Adenylic acid molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus. This allows for the differentiation between the carbons of the adenine base and those of the ribose sugar. The carbon atom bonded to the phosphate group (C3') experiences a characteristic shift, confirming the 3'-phosphorylation.

Table 2: Approximate ¹³C NMR Chemical Shifts for Adenosine Monophosphate in D₂O

| Assignment | Chemical Shift (ppm) |

|---|---|

| Adenine C6 | 151.0 |

| Adenine C2 | 148.8 |

| Adenine C4 | 145.7 |

| Adenine C8 | 143.9 |

| Adenine C5 | 119.6 |

| Ribose C1' | 88.1 |

| Ribose C4' | 86.3 |

| Ribose C2' | 77.1 |

| Ribose C3' | 70.7 |

| Ribose C5' | 61.8 |

Note: Data is representative of a 2'/3'-monophosphate mixture and serves for illustrative purposes.

Fluorine-19 (¹⁹F) NMR is a specialized technique that is not applicable to the natural compound but is highly valuable for studying fluorinated derivatives of 3'-Adenylic acid. biophysics.org Researchers can strategically replace a hydrogen atom or a hydroxyl group with a fluorine atom or a trifluoromethyl (-CF₃) group to create a labeled analog. acs.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. nih.gov

This methodology is particularly powerful for several reasons:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals. acs.org

Wide Chemical Shift Range: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, leading to a large spectral dispersion (~400 ppm) that minimizes signal overlap. acs.org

"Clean" Background: Since fluorine is absent in most natural biological molecules, the ¹⁹F NMR spectrum of a biological system containing a labeled analog is free from endogenous background signals. acs.org

In practice, a fluorinated analog of 3'-AMP, such as an 8-CF₃-AMP derivative, can be synthesized and used as a probe. acs.org Researchers can then use ¹⁹F NMR to monitor changes in the fluorine signal upon interaction with enzymes or other biomolecules. nih.gov A change in the ¹⁹F chemical shift can indicate binding events, conformational changes, or enzymatic conversion, providing unique insights into biological processes at the molecular level. acs.orgnih.gov

An in-depth analysis of the analytical and spectroscopic characteristics of this compound reveals its structural and thermodynamic properties through various advanced research techniques. This article focuses exclusively on the scientific methodologies used to characterize this compound, including spectroscopic and calorimetric approaches.

Molecular Recognition and Computational Investigations

Computational Modeling of 3'-Adenylic Acid Interactions

Computational modeling has become an indispensable tool for understanding the intricate interactions between nucleotides like 3'-Adenylic acid and their protein targets at a molecular level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

The analysis of protein-nucleotide interactions is crucial for elucidating the functional roles of nucleotides in biological systems. Computational methods, such as molecular docking and binding free energy calculations, are employed to predict and quantify these interactions. For instance, studies on analogous molecules like adenosine (B11128) triphosphate (ATP) binding to adenylyl cyclase have utilized homology models and all-atom molecular dynamics simulations to reveal significant conformational changes in the protein upon nucleotide binding. nih.govsemanticscholar.org These simulations can pinpoint key amino acid residues involved in the binding and stabilization of the nucleotide. The interactions are typically a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces, which collectively determine the binding affinity and specificity.

| Interaction Type | Key Contributors in Protein-Nucleotide Binding |

| Hydrogen Bonding | Backbone and side-chain atoms of amino acids with the phosphate (B84403), ribose, and adenine (B156593) moieties of the nucleotide. |

| Electrostatic Interactions | Positively charged residues (e.g., Lysine, Arginine) with the negatively charged phosphate group. |

| Van der Waals Forces | Aromatic stacking between the adenine base and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrophobic Interactions | Nonpolar residues in the binding pocket with the adenine ring. |

This table provides a generalized overview of interaction types based on computational studies of nucleotide-binding proteins.

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and energetics of molecular interactions. nih.gov QM methods can be used to study reaction mechanisms and to accurately calculate binding energies. chemrxiv.org Due to their computational cost, QM calculations are often performed on a smaller, critical region of the protein-ligand complex, often in combination with molecular mechanics (MM) in what is known as QM/MM methods. chemrxiv.org These hybrid approaches allow for the detailed study of electronic effects, such as charge transfer and polarization, which are crucial for a complete understanding of the binding process.

Conformational Analysis and Dynamics

The biological activity of 3'-Adenylic acid is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are pivotal in exploring the conformational landscape of this nucleotide, both in its free and protein-bound states.

The protonation state of the phosphate group and the adenine base of 3'-Adenylic acid can significantly influence its molecular structure and interactions. The pKa values of the ionizable groups determine their protonation state at a given pH. Computational tools can be used to predict these pKa values and to model the molecule in its various protonation states. Changes in protonation can alter the electrostatic potential of the molecule, affecting its preferred conformation and its interactions with binding partners. For instance, the protonation state of titratable amino acids in a protein's active site is often determined computationally to ensure an accurate representation of the electrostatic environment for binding simulations. nih.gov

The conformation of 3'-Adenylic acid can differ significantly when it is free in solution compared to when it is bound to a protein. In solution, the molecule can adopt a wide range of conformations due to the flexibility of the ribose ring and the rotation around the glycosidic bond. acs.org Upon binding to a protein, 3'-Adenylic acid often adopts a more rigid conformation that is complementary to the binding site. nih.gov Computational studies can compare the conformational ensembles of the free and bound states to understand the energetic cost of this conformational selection and the role of specific protein-ligand interactions in stabilizing the bound conformation. Conformational analysis often focuses on key dihedral angles, such as those defining the pucker of the ribose ring (North or South) and the orientation of the adenine base (syn or anti). researchgate.net

| Conformation | Description |

| Ribose Pucker | Describes the out-of-plane displacement of the C2' and C3' atoms of the furanose ring, typically categorized as North (C3'-endo) or South (C2'-endo). |

| Glycosidic Torsion | The rotation around the N9-C1' bond, resulting in either a syn or anti conformation of the adenine base relative to the ribose sugar. |

This table outlines the key conformational features of adenosine monophosphates that are analyzed in computational studies.

Ligand Identification and Binding Site Characterization

Identifying the binding partners of 3'-Adenylic acid and characterizing their binding sites are fundamental steps in understanding its biological functions. Computational approaches play a significant role in this process, often complementing experimental techniques.

The process of identifying a ligand for a specific protein often involves screening large libraries of small molecules against a protein target. Computational methods like virtual screening and molecular docking are instrumental in this initial phase. Once a potential interaction with a nucleotide like 3'-Adenylic acid is identified, the focus shifts to characterizing the binding site. This involves determining the precise location on the protein where the ligand binds and identifying the key amino acid residues that form the binding pocket. researchgate.net

Computational tools can predict potential binding sites on a protein's surface by analyzing its geometric and physicochemical properties. These methods look for cavities and pockets with appropriate size, shape, and chemical complementarity to the ligand. Once a binding site is identified, molecular dynamics simulations can be used to assess its stability and to understand the dynamic nature of the protein-ligand interactions. youtube.com Steered molecular dynamics simulations can even be used to model the process of the ligand entering and leaving the binding site, providing insights into the kinetics of binding. youtube.com

Future Directions in Academic Research

Elucidation of Undiscovered Biochemical Pathways

While 3'-Adenylic acid (3'-AMP) is a known metabolite, its full range of biochemical roles is still an active area of investigation. A primary future research direction is the comprehensive mapping of its metabolic pathways beyond its established role in the 2',3'-cAMP-adenosine pathway. In this pathway, the degradation of mRNA, often triggered by cellular injury, leads to the formation of 2',3'-cyclic AMP (2',3'-cAMP) through RNase-mediated transphosphorylation. nih.govnih.gov This cyclic intermediate is then hydrolyzed to a mixture of 2'-AMP and 3'-AMP, which are subsequently converted to adenosine (B11128). nih.govnih.gov This pathway is significant as it links RNA degradation to the production of adenosine, a crucial signaling molecule.

Future research will likely focus on identifying other potential sources of 3'-AMP and exploring its downstream metabolic fate. It is classified as a secondary metabolite, which suggests it may have roles as a defense or signaling molecule that are not yet fully understood. hmdb.ca Investigations into cellular conditions that lead to fluctuations in 3'-AMP levels, independent of the canonical 2',3'-cAMP pathway, could reveal novel enzymatic activities and regulatory functions. The exploration of its involvement in pyrimidine (B1678525) metabolism, as indicated by metabolic databases, warrants further experimental validation to understand its precise role. hmdb.ca

Development of Novel Analytical Probes and Detection Methods

Advancements in understanding the biochemical significance of 3'-Adenylic acid are intrinsically linked to the development of sensitive and specific detection methods. Currently, the quantification of adenosine phosphates, including AMP, largely relies on techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govmdpi.comucl.ac.uk While robust, these methods can be time-consuming and may not be suitable for real-time monitoring in living cells.

A significant future direction is the design and synthesis of novel analytical probes, particularly fluorescent biosensors, that can specifically recognize 3'-AMP. The development of fluorescent probes for other adenosine phosphates like ATP has been successful, often utilizing self-assembly with metal ions or incorporating fluorophores like rhodamine and coumarin. nih.govnih.gov Similar strategies could be adapted for 3'-AMP, enabling the visualization of its subcellular localization and dynamic concentration changes in response to various stimuli. Furthermore, the creation of specific antibodies against adenylic acid opens the door for developing highly sensitive immunoassays, such as ELISAs, for its quantification. nih.gov Colorimetric assay kits, which have been developed for general AMP detection, could also be tailored for specific 3'-AMP quantification, providing a more accessible method for researchers. sigmaaldrich.com

Advanced Synthetic Methodologies for Isotope Labeling and Analogs

To probe the function and metabolism of 3'-Adenylic acid, the synthesis of its isotopically labeled forms and structural analogs is crucial. Future research will focus on developing more efficient and site-specific labeling strategies. Chemo-enzymatic approaches have proven effective for the synthesis of base-modified ATP analogs, often starting from chemically synthesized AMP analogs. nih.govresearchgate.netnih.gov This methodology can be directly applied to produce a wide array of 3'-AMP analogs with modifications on the adenine (B156593) base.

For isotope labeling, enzymatic methods offer a powerful alternative to purely chemical synthesis. For instance, T7 RNA polymerase's preference for monophosphates at the 5' position allows for the enzymatic incorporation of an isotope-labeled AMP into an RNA strand, which can then be used in structural or mechanistic studies. plos.org Similar enzymatic strategies could be devised for the specific production of 3'-[¹³C]-AMP, 3'-[¹⁵N]-AMP, or 3'-[²H]-AMP. These labeled molecules are invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based metabolic tracing studies. Furthermore, the synthesis of analogs like 3'-thioAMP, where a sulfur atom replaces the 3'-bridging oxygen, allows for probing the role of metal ions and the stereochemistry of enzymatic reactions, such as peptide bond formation in the ribosome. nih.gov

Table 1: Synthetic Methodologies for 3'-Adenylic Acid Analogs and Labeled Compounds

| Methodology | Description | Potential Application for 3'-AMP |

| Chemo-enzymatic Synthesis | Combines chemical synthesis of modified nucleoside monophosphates with enzymatic phosphorylation to triphosphates. nih.govresearchgate.net | Synthesis of various base-modified 3'-AMP analogs for studying enzyme specificity and function. |

| Enzymatic Incorporation | Utilizes enzymes like T7 RNA polymerase to site-specifically incorporate labeled mononucleotides into RNA. plos.org | Production of RNA containing site-specifically labeled 3'-AMP for NMR structural studies. |

| Solid-Phase Synthesis | Chemical synthesis of oligonucleotides on a solid support, allowing for the incorporation of modified or labeled phosphoramidites. | Synthesis of short RNA or DNA strands containing a precisely placed 3'-AMP analog. |

| Metabolic Labeling (SILAC) | Cells are cultured in media containing stable isotope-labeled amino acids, leading to the incorporation of heavy isotopes into proteins. While not direct for nucleotides, it is a key technique in proteomics to study downstream effects. sigmaaldrich.com | Indirectly studying the impact of 3'-AMP signaling on protein expression and turnover. |

Deepening Understanding of Prebiotic Chemistry Implications

The "RNA world" hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the evolution of DNA and proteins. wikipedia.orggatech.edunih.gov 3'-Adenylic acid, as a fundamental component of RNA, is central to this hypothesis. Future research in prebiotic chemistry will aim to further elucidate the plausible non-enzymatic pathways for the synthesis and polymerization of ribonucleotides like 3'-AMP on the early Earth. While the prebiotic synthesis of adenine from hydrogen cyanide has been demonstrated, the efficient formation of the glycosidic bond between the base and the ribose sugar, followed by phosphorylation, remains a key area of investigation. wordpress.com

A crucial aspect is understanding how 3'-5' phosphodiester bonds, the backbone of RNA, were selectively formed over 2'-5' linkages in a prebiotic environment. The discovery of ribozymes that can ligate AMP-activated RNA substrates specifically forming 3'-5' bonds supports the idea that RNA itself could have catalyzed its own replication. nih.gov Further exploration into the catalytic capabilities of simple, prebiotically plausible RNA sequences in polymerizing mononucleotides like 3'-AMP will be a significant research focus. Investigating the role of non-canonical nucleosides and how canonical bases like adenine were selected from a diverse primordial soup will also provide a deeper understanding of the chemical evolution that led to the RNA world. nih.gov

Exploration of Unique Enzymatic Activities with 3'-Adenylic Acid

The study of enzymes that specifically interact with or modify 3'-Adenylic acid is a promising avenue for future research. While many enzymes act on the more common 5'-AMP, identifying enzymes with a high specificity for the 3'-isomer could uncover novel regulatory mechanisms. For example, the hydrolysis of 2',3'-cAMP by phosphodiesterases produces 3'-AMP, and understanding the specificities of these enzymes is key to understanding the regulation of the 2',3'-cAMP-adenosine pathway. chemicalbook.com

Of particular interest is the role of 3'-AMP in the context of ribozyme catalysis. Ribozymes, or catalytic RNA molecules, are fundamental to the RNA world hypothesis and continue to play vital roles in modern biology, such as in the ribosome. wikipedia.org Research has identified ligase ribozymes that are highly specific for AMP activation at the ligation site, and some that even require a 3'-terminal phosphate (B84403) on their substrate for activity. nih.govbiorxiv.org Future studies will likely involve the in vitro selection and evolution of new ribozymes to explore their catalytic potential with 3'-AMP and its analogs. This could lead to the discovery of novel RNA-based catalytic functions and provide insights into the evolutionary transition from an RNA-based to a protein-based enzymatic world. The activity of 3'-thioAMP derivatives as ribosomal P-site substrates further highlights the potential for using 3'-AMP analogs to dissect complex enzymatic mechanisms. nih.gov

Q & A

Q. What are the critical chemical identifiers and properties of 3’-Adenylic acid, sodium salt, and how can researchers verify them?

- Answer : Key identifiers include CAS numbers (84-21-9 and 54835-81-3 , with discrepancies requiring verification via authoritative databases like PubChem or NIST). Essential properties include molecular weight (347.063 g/mol ), solubility (soluble in aqueous buffers, DMSO, and PEG formulations ), and stability (degradation risks under prolonged storage ). Researchers should cross-reference spectral data (e.g., NMR, IR) with published standards and validate purity via HPLC.

Q. How should 3’-Adenylic acid, sodium salt be handled to ensure stability and reproducibility in experiments?

- Answer : Store lyophilized powder at -20°C in anhydrous conditions . For aqueous solutions, use neutral pH buffers (e.g., PBS) to prevent hydrolysis. Avoid freeze-thaw cycles and prepare working solutions fresh . Degradation can be monitored via spectrophotometric analysis (λ_max ~260 nm for nucleotide absorbance) .

Q. What experimental protocols are recommended for preparing injectable formulations of 3’-Adenylic acid?

- Answer : Use DMSO as a primary solvent (e.g., 50 mg/mL stock), then dilute with biocompatible carriers like PEG300 or corn oil for in vivo studies. For example:

Advanced Research Questions

Q. How does 3’-Adenylic acid, sodium salt participate in purine metabolism, and how can its role be quantified in metabolomic studies?

- Answer : As a purine ribonucleotide, it acts as a metabolite in pathways like purine salvage and nucleotide biosynthesis . In metabolomics, quantify it via LC-MS/MS with isotopic labeling (e.g., ¹³C-adenine tracers). Pathway analysis tools (KEGG, MetaboAnalyst) can map its interactions in networks like arginine/proline metabolism . Note its differential regulation in disease models (e.g., downregulated in WZYD-treated patients ).

Q. How can contradictory data on 3’-Adenylic acid’s CAS numbers and structural analogs be resolved in literature reviews?

- Answer : Cross-check identifiers with multiple databases (e.g., PubChem, ChemIDplus) and primary synthesis protocols . For structural analogs (e.g., 5’-Adenylic acid potassium salt ), confirm regiochemistry (3’ vs. 5’ phosphorylation) via enzymatic assays (e.g., phosphatase susceptibility ). Discrepancies may arise from batch-specific impurities or isomerization during synthesis.

Q. What methodological considerations are critical when using 3’-Adenylic acid in enzyme kinetics studies?

- Answer : Optimize reaction buffers (e.g., 20 mM Tris-HCl, pH 7.5) to maintain ionic strength and prevent sodium salt interference. Use barium precipitation to isolate ADP/ATP contaminants . For kinetic parameters (Km, Vmax), employ coupled assays (e.g., hexokinase/glucose-6-phosphate dehydrogenase system ) and validate with Michaelis-Menten plots.

Q. How can researchers optimize 3’-Adenylic acid formulations for in vivo pharmacokinetic studies?

- Answer : Balance solubility and bioavailability using surfactants (e.g., Tween 80) and co-solvents (PEG400). For oral administration, suspend in 0.5% carboxymethyl cellulose . Monitor plasma half-life via LC-MS and adjust dosages based on renal clearance rates (critical for subjects with kidney impairments ).

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing 3’-Adenylic acid’s role in metabolomic pathway modulation?

- Answer : Use multivariate analysis (PLS-DA, OPLS) to identify correlated metabolites in pathways like pantothenate/CoA biosynthesis . Apply false discovery rate (FDR) correction to address multiple comparisons in large datasets. For longitudinal studies, mixed-effects models can account for inter-individual variability .

Q. How can batch-to-batch variability in 3’-Adenylic acid purity impact experimental outcomes, and how can this be mitigated?

- Answer : Variability in phosphorylation efficiency or sodium counterion content may alter enzyme binding affinity. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.